molecular formula C19H16ClFN2O3 B3006480 N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888463-33-0

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B3006480
CAS No.: 888463-33-0
M. Wt: 374.8
InChI Key: HHVPEDPJBQCALN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a benzofuran core, substituted with a 3-chloro-4-fluorophenyl group and an isobutyramido group. Its unique chemical properties make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactionsThe isobutyramido group is then introduced via amide bond formation using isobutyric acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of tyrosine kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide stands out due to its unique benzofuran core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-14(21)13(20)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVPEDPJBQCALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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